CY5.5-COOH chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

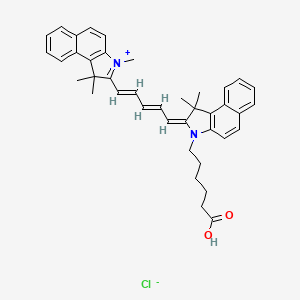

6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42N2O2.ClH/c1-39(2)34(41(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)42(35)27-15-7-10-22-36(43)44;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNAFNWOXFAMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CY5.5-COOH chloride chemical structure

An In-Depth Technical Guide to CY5.5-COOH Chloride for Advanced Research

For researchers, scientists, and drug development professionals, cyanine (B1664457) dyes are indispensable tools for fluorescent labeling. Among these, this compound, a near-infrared (NIR) dye, offers significant advantages for bioimaging and diagnostic applications due to its excellent spectral properties and reactive carboxyl group.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed protocols for its application.

Core Properties and Chemical Identity

CY5.5-COOH is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings joined by a polymethine chain.[4] The terminal carboxylic acid group provides a reactive handle for covalent attachment to various biomolecules.[5][6] Its fluorescence in the NIR spectrum (approximately 675/710 nm) is particularly advantageous for in-vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.[5][7]

Chemical Structure of this compound

The chemical structure of this compound is formally described by its IUPAC name: 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.[8]

Physicochemical and Spectral Properties

The utility of this compound in quantitative assays and imaging is defined by its specific physicochemical and spectral characteristics. These properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [8][9] |

| Molecular Weight | 619.2 g/mol | [8][9] |

| Excitation Maximum (λex) | ~673 - 675 nm | [5][9] |

| Emission Maximum (λem) | ~707 - 710 nm | [1][2][9] |

| Molar Extinction Coeff. | ~209,000 M⁻¹cm⁻¹ | [9] |

| Fluorescence Quantum Yield | ~0.2 | [9] |

| Solubility | Soluble in DMSO, DMF, Methanol | [5][9] |

| Storage Conditions | -20°C, desiccated, protected from light | [7][9] |

Experimental Protocols

A primary application of CY5.5-COOH is the fluorescent labeling of proteins, particularly antibodies, for use in immunoassays and in-vivo imaging. The carboxylic acid group is typically activated to form a more reactive intermediate, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with primary amines (e.g., lysine (B10760008) residues) on the target protein.

Protocol: Activation of CY5.5-COOH and Conjugation to an Antibody

This two-stage protocol first describes the activation of the carboxylic acid and then the conjugation to a target antibody.

Materials:

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Antibody (or other protein) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, HEPES, MES), pH 7.2-7.5

-

Conjugation Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

Stage 1: Activation of CY5.5-COOH to CY5.5-NHS Ester

-

Prepare Dye Stock: Dissolve CY5.5-COOH in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as the dye is moisture-sensitive.

-

Prepare Activation Reagents: Prepare fresh 100 mM solutions of EDC and NHS in anhydrous DMSO or an appropriate buffer (e.g., MES buffer, pH 5.5-6.0).

-

Activation Reaction: In a microcentrifuge tube protected from light, mix the CY5.5-COOH solution with a slight molar excess of EDC and NHS (e.g., 1.2 equivalents of each). Incubate at room temperature for 15-30 minutes to generate the CY5.5-NHS ester.

Stage 2: Antibody Conjugation

-

Buffer Exchange: Ensure the antibody is in the appropriate Conjugation Buffer (pH 8.3-8.5). If necessary, perform a buffer exchange using a spin column or dialysis. The protein concentration should be at least 2 mg/mL for efficient labeling.

-

Conjugation Reaction: Add the freshly activated CY5.5-NHS ester solution to the antibody solution. The optimal molar ratio of dye to antibody is critical and typically ranges from 3:1 to 7:1. This ratio should be optimized for each specific antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-ester. Incubate for an additional 15 minutes.

-

Purification: Separate the labeled antibody from unreacted dye and byproducts using a gel filtration column (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~675 nm).

Application in Drug Development and Research

CY5.5-labeled biomolecules are pivotal in various research and development areas. For instance, a labeled antibody can be used to track its biodistribution, target engagement, and clearance in preclinical animal models.[7] It can also be used in cell-based assays to quantify receptor expression or internalization.

The diagram below illustrates a common application where a CY5.5-labeled antibody is used to detect a specific cell surface receptor (e.g., a tumor marker) on cancer cells, which can then be quantified using techniques like flow cytometry or visualized via fluorescence microscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. drmr.com [drmr.com]

- 9. abcam.com [abcam.com]

An In-Depth Technical Guide to the Synthesis of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye derivative crucial for various applications in biomedical imaging and diagnostics. This document details the necessary precursors, step-by-step experimental protocols, and methods for the final conversion to the reactive acyl chloride form. The information presented is curated from scientific literature to aid researchers in the successful synthesis and application of this versatile fluorophore.

Overview of the Synthesis Strategy

The synthesis of CY5.5-COOH, an unsymmetrical heptamethine cyanine dye, is a multi-step process. The core strategy involves the condensation of two different indolium precursors with a five-carbon polymethine bridge source. One indolium precursor is functionalized with a carboxylic acid group, which allows for subsequent conjugation to biomolecules. The "chloride" designation in "this compound" can refer to two distinct chemical entities: the chloride counter-ion of the cationic dye or an acyl chloride functional group derived from the carboxylic acid. This guide will address the synthesis of the CY5.5 carboxylic acid with a chloride counter-ion and the subsequent conversion to the more reactive acyl chloride derivative.

The overall synthesis can be broken down into three main stages:

-

Synthesis of Indolium Precursors: Preparation of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide and 1-ethyl-2,3,3-trimethyl-3H-indolium iodide.

-

Formation of the Unsymmetrical Cyanine Dye: Condensation of the two indolium precursors with glutaconaldehyde (B1235477) dianil hydrochloride to form the CY5.5-COOH backbone.

-

Conversion to Acyl Chloride: Transformation of the terminal carboxylic acid group of CY5.5-COOH into a highly reactive acyl chloride (CY5.5-COCl).

Experimental Protocols

Synthesis of Precursors

2.1.1. Synthesis of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide

This precursor introduces the carboxylic acid functionality.

-

Reactants:

-

6-bromohexanoic acid

-

Procedure:

-

In a reaction vial, combine equimolar amounts of 2,3,3-trimethylindolenine and 6-bromohexanoic acid.

-

Heat the mixture at 160°C for 2 hours using a microwave reactor.

-

After cooling, wash the resulting solid with acetone (B3395972) and dry under a vacuum to yield the product.

-

-

Purification: The crude product can be recrystallized from dichloromethane (B109758) by slow evaporation.

2.1.2. Synthesis of 1-ethyl-2,3,3-trimethyl-3H-indolium iodide

This precursor forms the other side of the unsymmetrical cyanine dye.

-

Reactants:

-

2,3,3-trimethyl-3H-indole

-

Ethyl iodide

-

-

Solvent: Acetonitrile

-

Procedure:

-

Dissolve 2,3,3-trimethyl-3H-indole in acetonitrile.

-

Add an excess of ethyl iodide to the solution.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

-

Wash the solid with diethyl ether and dry under vacuum.

-

Synthesis of CY5.5-COOH

This step involves the condensation of the precursors to form the cyanine dye.

-

Reactants:

-

1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide

-

1-ethyl-2,3,3-trimethyl-3H-indolium iodide

-

Glutaconaldehyde dianil hydrochloride (polymethine bridge source)

-

-

Solvents and Reagents:

-

Pyridine

-

Acetic anhydride (B1165640)

-

-

Procedure:

-

Dissolve equimolar amounts of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide, and glutaconaldehyde dianil hydrochloride in pyridine.

-

Add acetic anhydride to the solution and stir the reaction mixture at room temperature for 12-18 hours in the dark.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, precipitate the crude dye by adding the reaction mixture to a large volume of diethyl ether.

-

Collect the solid by filtration and wash thoroughly with diethyl ether.

-

-

Purification: Purification of unsymmetrical cyanine dyes can be challenging due to their high polarity.[1] Column chromatography using silica (B1680970) gel or alumina (B75360) with a polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) is a common method.[1] Reversed-phase HPLC can also be employed for high-purity samples.

Conversion of CY5.5-COOH to this compound (Acyl Chloride)

This final step creates a highly reactive functional group for conjugation. Care must be taken as cyanine dyes can be unstable under harsh acidic conditions.

-

Reactants:

-

CY5.5-COOH

-

Oxalyl chloride or Thionyl chloride

-

-

Solvent: Anhydrous dichloromethane (DCM) or chloroform

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF)

-

Procedure:

-

Suspend CY5.5-COOH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Add a catalytic amount of DMF.

-

Slowly add a slight excess (e.g., 1.2 equivalents) of oxalyl chloride or thionyl chloride to the suspension at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude this compound.

-

-

Important Considerations:

-

The resulting acyl chloride is highly moisture-sensitive and should be used immediately for subsequent reactions.

-

Due to the potential for dye degradation, milder reagents for acid chloride formation could be considered, such as cyanuric chloride in the presence of a non-nucleophilic base.[2]

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of CY5.5-COOH

| Property | Value | Reference |

| Molecular Formula | C40H43N2O2+ | - |

| Molecular Weight | 583.79 g/mol | - |

| Excitation Maximum (λex) | ~675 nm | [] |

| Emission Maximum (λem) | ~694 nm | [] |

| Molar Extinction Coefficient (ε) | ~250,000 cm-1M-1 | [] |

| Quantum Yield (Φ) | ~0.20 | - |

| Solubility | Good in DMF, DMSO; Poor in water | [] |

Table 2: Summary of Synthetic Steps and Typical Yields

| Step | Product | Starting Materials | Typical Yield |

| 1 | 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium bromide | 2,3,3-trimethylindolenine, 6-bromohexanoic acid | 40-50% |

| 2 | 1-ethyl-2,3,3-trimethyl-3H-indolium iodide | 2,3,3-trimethyl-3H-indole, ethyl iodide | ~89%[4] |

| 3 | CY5.5-COOH | Indolium precursors, glutaconaldehyde dianil HCl | 30-60% |

| 4 | This compound | CY5.5-COOH, oxalyl chloride | >90% (often used in situ) |

Mandatory Visualizations

Synthesis Pathway of CY5.5-COOH

Caption: Synthesis pathway for CY5.5-COOH.

Conversion to Acyl Chloride

References

A Technical Guide to the Spectroscopic Properties of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of CY5.5-COOH chloride, a widely used far-red fluorescent dye. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biotechnology and drug development, offering detailed information on the dye's spectral characteristics, experimental protocols for its characterization, and a common experimental workflow.

Core Spectroscopic Properties

This compound is a member of the cyanine (B1664457) dye family, known for their high molar extinction coefficients and strong fluorescence in the red to near-infrared (NIR) region of the spectrum.[1][2] These characteristics make it particularly well-suited for a variety of bio-analytical applications, including fluorescence microscopy, flow cytometry, and in vivo imaging, where minimizing background autofluorescence from biological samples is crucial.[1]

The spectral properties of this compound can be influenced by its local environment, including the solvent and pH. The data presented below represents typical values reported for this class of dyes.

| Spectroscopic Property | Typical Value | Unit |

| Excitation Maximum (λex) | 675 - 684 | nm |

| Emission Maximum (λem) | 694 - 710 | nm |

| Molar Extinction Coefficient (ε) | ~209,000 | M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.2 | - |

Note: The exact spectral characteristics can vary between different suppliers and measurement conditions. It is always recommended to perform specific characterization for the particular batch of the dye being used.

Experimental Protocols

Accurate characterization of the spectroscopic properties of this compound is essential for its effective use in quantitative assays. The following sections provide detailed protocols for the key measurements.

Measurement of Absorption and Fluorescence Spectra

This protocol outlines the procedure for determining the absorption and fluorescence emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., methanol, DMSO, or PBS)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mM. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in the desired spectroscopic solvent to a concentration that yields a maximum absorbance between 0.05 and 0.1. This is to avoid inner filter effects which can distort the fluorescence spectrum.

-

Absorption Spectrum Measurement:

-

Use a clean quartz cuvette filled with the solvent as a blank to zero the spectrophotometer.

-

Replace the blank with the cuvette containing the dye solution.

-

Scan the absorbance from approximately 500 nm to 800 nm.

-

Record the wavelength of maximum absorbance (λmax).[3]

-

-

Fluorescence Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the λmax determined from the absorption spectrum.

-

Scan the emission wavelengths, starting from about 20 nm above the excitation wavelength to approximately 850 nm.

-

Record the wavelength of maximum fluorescence emission.[3]

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Procedure:

-

Prepare a series of dilutions: From the stock solution, prepare a series of at least five dilutions of this compound in the chosen solvent. The concentrations should be accurately known.

-

Measure absorbance: Measure the absorbance of each dilution at the λmax determined previously.

-

Plot data: Plot the absorbance at λmax versus the concentration of the dye (in mol/L).

-

Calculate the molar extinction coefficient: The plot should yield a straight line passing through the origin. The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.[4]

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a standard with a known quantum yield, is commonly used.[3]

Procedure:

-

Select a standard: Choose a quantum yield standard with absorption and emission properties as close as possible to this compound. For the far-red region, aza-BODIPY or other well-characterized cyanine dyes can be used.[5]

-

Prepare a series of dilutions: For both the this compound sample and the standard, prepare a series of at least five dilutions in the same solvent. The absorbance of these solutions at the excitation wavelength should be below 0.1.[3][6]

-

Measure absorbance and fluorescence:

-

Measure the absorbance of each dilution at the chosen excitation wavelength.

-

Record the fluorescence emission spectrum for each dilution, ensuring that the excitation wavelength and all instrument settings are identical for all measurements.

-

Integrate the area under the emission curve for each spectrum.[3]

-

-

Plot data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength. The plots should be linear.

-

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Slope_sample and Slope_std are the slopes of the linear fits to the data for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different).[3]

-

Experimental Workflow: Antibody Conjugation

The carboxylic acid group of CY5.5-COOH can be activated to an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins to form stable amide bonds. This is a common method for labeling antibodies for use in immunoassays and imaging.[][8]

This workflow illustrates the key steps in labeling an antibody with CY5.5. The carboxylic acid group of the dye is first activated to an NHS ester. This activated dye is then reacted with the primary amines (e.g., on lysine (B10760008) residues) of the antibody in a buffer with a slightly basic pH. Finally, the resulting fluorescently labeled antibody is purified to remove any unreacted dye. The purified conjugate is then ready for use in various applications such as in vivo imaging to study drug distribution or disease progression.[9]

References

- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. Spectral Fine Tuning of Cyanine Dyes: Electron Donor-Acceptor Substituted Analogues of Thiazole Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NHS ester protocol for labeling proteins [abberior.rocks]

- 9. alfa-chemistry.com [alfa-chemistry.com]

CY5.5-COOH Chloride: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY5.5-COOH chloride, a member of the cyanine (B1664457) dye family, is a near-infrared (NIR) fluorescent probe widely utilized in biomedical research and diagnostics. Its carboxylic acid group allows for covalent conjugation to various biomolecules, enabling the tracking and visualization of biological processes in vitro and in vivo. This technical guide provides an in-depth overview of the core spectral properties of this compound, detailed experimental protocols for its characterization and use, and visual workflows for its application in bioimaging.

Core Spectral Properties

The fluorescence of this compound lies within the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence, allowing for high signal-to-noise ratios in complex biological environments.[1] The key spectral characteristics are summarized in the table below. It is important to note that the precise absorption and emission maxima can vary slightly depending on the solvent environment.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | 650 - 684 nm | [2][3][4][5] |

| Emission Maximum (λem) | 691 - 710 nm | [2][3][4][6] |

| Molar Extinction Coefficient (ε) | 198,000 - 209,000 M⁻¹cm⁻¹ | [2][4] |

| Quantum Yield (Φ) | ~0.2 | [4] |

A representative spectral profile of Cyanine 5.5 carboxylic acid is presented below, illustrating the characteristic absorption and emission peaks.

Caption: Representative absorption and emission spectra of Cyanine 5.5 carboxylic acid.[7]

Experimental Protocols

Measurement of Absorption and Emission Spectra

This protocol outlines the general procedure for determining the absorption and fluorescence spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Phosphate-Buffered Saline (PBS))

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

-

Working Solution Preparation: Dilute the stock solution in the desired final solvent (e.g., PBS) to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum Measurement:

-

Use the final solvent as a blank to zero the spectrophotometer.

-

Acquire the absorption spectrum of the this compound solution across a relevant wavelength range (e.g., 500-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λmax.

-

Scan the emission spectrum across a wavelength range longer than the excitation wavelength (e.g., 680-850 nm).

-

Identify the wavelength of maximum emission.

-

Conjugation of CY5.5-COOH to a Biomolecule (e.g., Antibody)

This protocol provides a general workflow for the covalent labeling of a protein with this compound. The carboxylic acid group is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines on the biomolecule.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMSO

-

Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)

-

Size-exclusion chromatography column

Procedure:

-

Activation of CY5.5-COOH:

-

Dissolve CY5.5-COOH, EDC, and NHS in anhydrous DMSO.

-

Allow the reaction to proceed for several hours at room temperature to form the CY5.5-NHS ester.

-

-

Conjugation Reaction:

-

Add the activated CY5.5-NHS ester solution to the biomolecule solution. The molar ratio of dye to biomolecule will need to be optimized for the specific application.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the fractions containing the labeled biomolecule.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the λmax of CY5.5 (around 675-684 nm).

-

Visual Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: General workflow for a bioimaging experiment using a CY5.5-COOH conjugate.

Caption: Workflow for the covalent conjugation of CY5.5-COOH to a biomolecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omichem.com [omichem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 5. Spectrum [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]

- 6. Sulfo-Cyanine 5.5 carboxylic acid (A270284) | Antibodies.com [antibodies.com]

- 7. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]

Technical Guide: Physicochemical and Application Properties of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties and a common application workflow for CY5.5-COOH chloride, a near-infrared (NIR) fluorescent dye. The information herein is intended to support researchers and professionals in the fields of bioconjugation, fluorescence imaging, and drug development.

Core Physicochemical Properties

This compound, also known as Cyanine5.5 carboxylic acid, is a fluorescent dye characterized by its strong absorption and emission in the near-infrared spectrum.[1][2] This property makes it particularly valuable for applications in biological systems where minimizing background autofluorescence is critical. The carboxylic acid functional group allows for covalent attachment to various biomolecules through the formation of stable amide or ester bonds.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| Molar Extinction Coefficient | 198,000 L⋅mol⁻¹·cm⁻¹ | [3][4] |

| 209,000 L⋅mol⁻¹·cm⁻¹ | [5] | |

| Excitation Maximum (λmax) | ~675 nm | [3] |

| Emission Maximum (λem) | ~694 nm | [3] |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [4][5][6] |

| Molecular Weight | 619.23 g/mol | [4][6] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [3][4][5][6] |

| Limited aqueous solubility | [3][5] |

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a fundamental property of an absorbing species and is determined using the Beer-Lambert law. This protocol outlines the experimental procedure for determining the molar extinction coefficient of this compound using a UV-Vis spectrophotometer.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO or methanol)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks

-

Quartz cuvettes (typically with a 1 cm path length)

-

Micropipettes

Procedure:

-

Prepare a Stock Solution:

-

Accurately weigh a small amount of this compound using an analytical balance.

-

Dissolve the weighed dye in a precise volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

-

-

Prepare Serial Dilutions:

-

Perform a series of dilutions from the stock solution to create several solutions of decreasing, known concentrations.

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Set the spectrophotometer to scan a range of wavelengths that includes the expected maximum absorbance (λmax) of CY5.5-COOH (approximately 675 nm).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent used for the dye solutions.

-

Place the cuvette in the spectrophotometer and record a baseline or "blank" measurement. This corrects for any absorbance from the solvent and the cuvette itself.

-

-

Absorbance Measurements:

-

Starting with the most dilute solution, rinse the cuvette with a small amount of the solution, then fill the cuvette.

-

Place the cuvette in the spectrophotometer and measure the absorbance at the λmax.

-

Repeat this measurement for all the prepared solutions of known concentrations.

-

-

Data Analysis:

-

Plot the measured absorbance at λmax on the y-axis against the corresponding molar concentration on the x-axis.

-

According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), this plot should yield a straight line passing through the origin.

-

Perform a linear regression on the data points. The slope of this line will be equal to the molar extinction coefficient multiplied by the path length (slope = εb).

-

Calculate the molar extinction coefficient by dividing the slope of the line by the path length of the cuvette (typically 1 cm).[7]

-

Bioconjugation Workflow

The carboxylic acid group of CY5.5-COOH can be activated to facilitate its conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins. A common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

Activation and Conjugation of CY5.5-COOH

References

- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. omichem.com [omichem.com]

- 4. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]

- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 6. apexbt.com [apexbt.com]

- 7. smart.dhgate.com [smart.dhgate.com]

A Technical Guide to the Quantum Yield of CY5.5-COOH Chloride for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties, specifically the fluorescence quantum yield, of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye critical for various applications in biomedical research and drug development. This document details experimental protocols for quantum yield determination, bioconjugation, and in vivo imaging. Furthermore, it presents key quantitative data in a structured format and visualizes complex biological interactions and experimental workflows to support researchers, scientists, and drug development professionals in leveraging the capabilities of this versatile fluorophore.

Introduction

This compound is a near-infrared fluorescent dye that has garnered significant attention in the scientific community for its applications in bioimaging and diagnostics.[1] Its emission in the NIR spectrum allows for deep tissue penetration and reduced background autofluorescence, making it an ideal candidate for in vivo imaging studies. The carboxylic acid functional group facilitates covalent conjugation to a wide array of biomolecules, including antibodies, peptides, and nanoparticles, enabling the targeted delivery and visualization of therapeutic and diagnostic agents. A critical parameter for the application of any fluorophore is its fluorescence quantum yield (Φf), which quantifies the efficiency of the conversion of absorbed photons into emitted photons. This guide provides an in-depth analysis of the quantum yield of this compound and practical guidance for its use in research and development.

Photophysical Properties of this compound and Related Dyes

The photophysical characteristics of this compound and its derivatives are pivotal for their application. The quantum yield, extinction coefficient, and excitation/emission maxima are key parameters that dictate the brightness and suitability of the dye for specific experimental setups. The following table summarizes the available quantitative data for CY5.5-COOH and related cyanine dyes.

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, L⋅mol⁻¹⋅cm⁻¹) | Quantum Yield (Φf) | Solvent | Reference |

| This compound | ~675 | ~694-710 | Not explicitly stated for the chloride salt | ~0.2 | DMSO/Organic Solvents | [1][2] |

| Cy5.5 carboxylic acid | 673 | 707 | 209,000 | 0.2 | DMSO, DMF, DCM | [3] |

| sulfo-Cyanine5.5 carboxylic acid | 673 | 691 | 211,000 | 0.21 | Aqueous buffer | [4] |

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φs * (Ix / Is) * (As / Ax) * (nx² / ns²)

Where:

-

Φs is the quantum yield of the standard.

-

Ix and Is are the integrated fluorescence intensities of the sample and standard, respectively.

-

Ax and As are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

nx and ns are the refractive indices of the sample and standard solutions, respectively.

Recommended Standards for this compound:

Given the spectral properties of this compound (excitation ~675 nm, emission ~695-710 nm), suitable standards include Cresyl Violet and Rhodamine 800.

-

Cresyl Violet: Quantum yield of 0.54 in ethanol.[2]

-

Rhodamine 800: Quantum yield of approximately 0.25 in ethanol.[5]

Step-by-Step Protocol:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound and the chosen standard (e.g., Cresyl Violet) in a suitable solvent (e.g., absolute ethanol). A concentration of 1 mg/mL is a common starting point.

-

-

Preparation of Working Solutions:

-

Prepare a series of dilutions of both the this compound and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all working solutions.

-

Determine the absorbance at the chosen excitation wavelength (e.g., 630 nm for both CY5.5 and Cresyl Violet).

-

-

Fluorescence Measurements:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all working solutions.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard.

-

The slope of the resulting linear fit for each plot is proportional to the quantum yield.

-

Calculate the quantum yield of this compound using the equation provided above, where the ratio of the slopes (m) can be used in place of the ratio of integrated intensities and absorbances (Ix/Ax) / (Is/As).

-

Bioconjugation of this compound to a Peptide

The carboxylic acid group of CY5.5-COOH allows for its conjugation to primary amines on biomolecules like peptides via amide bond formation.

Materials:

-

This compound

-

Peptide with a free amine group (e.g., at the N-terminus or on a lysine (B10760008) residue)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5)

-

Size-exclusion chromatography column for purification

Step-by-Step Protocol:

-

Activation of CY5.5-COOH:

-

Dissolve this compound, DCC, and NHS in a molar ratio of 1:1.2:1.2 in anhydrous DMF or DMSO.

-

Allow the reaction to proceed for 1-2 hours at room temperature in the dark to form the NHS ester of CY5.5.

-

-

Peptide Preparation:

-

Dissolve the peptide in the conjugation buffer.

-

-

Conjugation Reaction:

-

Add the activated CY5.5-NHS ester solution to the peptide solution. The molar ratio of dye to peptide should be optimized but a starting point of 5-10 fold molar excess of the dye is common.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle stirring.

-

-

Purification:

-

Purify the CY5.5-peptide conjugate from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Monitor the fractions by absorbance at 280 nm (for the peptide) and ~675 nm (for the dye).

-

-

Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using UV-Vis spectrophotometry and/or mass spectrometry.

-

In Vivo Biodistribution Study

This protocol outlines a typical workflow for assessing the biodistribution of a CY5.5-labeled compound in a murine model.

Materials:

-

CY5.5-labeled compound (e.g., peptide, antibody)

-

Tumor-bearing mice (or other relevant disease model)

-

Sterile phosphate-buffered saline (PBS) or other appropriate vehicle

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS)

-

Surgical tools for dissection

Step-by-Step Protocol:

-

Probe Administration:

-

Dilute the CY5.5-labeled compound to the desired concentration in sterile PBS.

-

Inject the probe intravenously (i.v.) via the tail vein.

-

-

In Vivo Imaging:

-

Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours).

-

Use appropriate excitation and emission filters for CY5.5 (e.g., excitation ~640 nm, emission ~680 nm).

-

-

Ex Vivo Organ Analysis:

-

At the final time point, euthanize the mice.

-

Perfuse the animals with saline to remove blood from the organs.

-

Dissect the major organs (liver, spleen, kidneys, lungs, heart, tumor, etc.).

-

Arrange the organs in the imaging chamber and acquire a fluorescence image.

-

-

Data Quantification:

-

Draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

-

Measure the average fluorescence intensity in each ROI.

-

The biodistribution can be expressed as the percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizations

Experimental Workflow for Quantum Yield Determination

References

- 1. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. omlc.org [omlc.org]

- 3. Rhodamine 800 as reference substance for fluorescence quantum yield measurements in deep red emission range (Journal Article) | ETDEWEB [osti.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility of CY5.5-COOH Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of CY5.5-COOH chloride, a widely used near-infrared fluorescent dye, in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. This document is intended for researchers, scientists, and professionals in the field of drug development and bio-imaging who utilize cyanine (B1664457) dyes in their experimental workflows.

Executive Summary

This compound, a non-sulfonated cyanine dye, exhibits excellent solubility in organic solvents such as DMSO.[1][2][3][4] Conversely, its solubility in aqueous solutions is markedly limited, a critical consideration for its application in biological systems.[1][2][3][4][5][6][7] This guide consolidates available quantitative solubility data, presents detailed experimental protocols for solubility determination and bioconjugation, and provides visual workflows to aid in experimental design.

Understanding this compound

This compound is a member of the cyanine dye family, characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. The "5.5" designation indicates the specific chemical structure within this family.[8][9] As a non-sulfonated dye, it lacks the sulfonate groups that would otherwise enhance its water solubility.[9][] This inherent hydrophobicity dictates its solubility profile, making it readily soluble in polar aprotic solvents but prone to aggregation in aqueous environments.[9] The carboxylic acid (-COOH) functional group allows for covalent conjugation to primary amines on biomolecules, typically after activation to an N-hydroxysuccinimide (NHS) ester.[11]

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system. The following tables summarize the available quantitative data.

Table 1: Solubility in Organic Solvents

| Solvent | Reported Solubility |

| DMSO (Dimethyl Sulfoxide) | ≥213 mg/mL |

| DMSO | Soluble |

| DMF (Dimethylformamide) | Soluble |

| DCM (Dichloromethane) | Soluble |

Data compiled from multiple sources. It is important to note that "soluble" indicates good solubility, but a precise quantitative value was not provided in all sources.

Table 2: Solubility in Aqueous Solutions

| Solvent System | Reported Solubility | Molar Concentration |

| Water | < 1 mg/L | < 1 µM |

| Saline Solution | ≥ 1.25 mg/mL | 2.14 mM |

The composition of the "Saline Solution" was not specified in the original source.[12]

The significant disparity in solubility between organic and aqueous solvents underscores the common practice of preparing a concentrated stock solution of this compound in DMSO, which is then diluted into the final aqueous reaction buffer.

Experimental Protocols

Protocol for Determining Aqueous Solubility

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), TRIS-HCl)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer

-

Micro-cuvettes or a plate reader

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a microcentrifuge tube containing a known volume of the aqueous buffer (e.g., 1 mL). The amount should be sufficient to ensure that not all of the dye dissolves.

-

Vortex the tube vigorously for 1-2 minutes.

-

Incubate the suspension at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 24 hours) to allow it to reach equilibrium. Intermittent shaking is recommended.

-

-

Separation of Undissolved Solute:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved dye.

-

-

Measurement of Solute Concentration:

-

Carefully collect the supernatant without disturbing the pellet.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength of CY5.5 (approximately 675 nm).

-

Use the Beer-Lambert law (A = εcl) to calculate the concentration (c) of the dissolved dye. The molar extinction coefficient (ε) for CY5.5 is approximately 250,000 M⁻¹cm⁻¹. The path length (l) of the cuvette must be known.

-

-

Calculation of Solubility:

-

The calculated concentration represents the solubility of this compound in the tested buffer at the specified temperature.

-

References

- 1. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]

- 2. omichem.com [omichem.com]

- 3. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 4. apexbt.com [apexbt.com]

- 5. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]

- 6. apexbt.com [apexbt.com]

- 7. Apexbio Technology LLC Cy5 carboxylic acid (non-sulfonated),5mg, Quantity: | Fisher Scientific [fishersci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Unveiling the Radiance: A Technical Guide to the Fluorescence Mechanism of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the fluorescence of CY5.5-COOH chloride, a near-infrared (NIR) cyanine (B1664457) dye integral to advanced bioimaging and diagnostic applications. We will explore its molecular architecture, the quantum mechanical processes of light absorption and emission, and the environmental factors that modulate its photophysical behavior. This guide provides a robust framework for researchers leveraging CY5.5-COOH in the development of targeted molecular probes and contrast agents.

The Molecular Core: Structure of this compound

CY5.5-COOH is a pentamethine indocyanine dye. Its fundamental structure consists of two indolenine rings linked by a five-carbon polymethine chain. The presence of a carboxyl group (-COOH) provides a reactive handle for covalent conjugation to biomolecules such as antibodies, peptides, and nucleic acids. The positive charge on the nitrogen atom of one of the indolenine rings is delocalized across the polymethine bridge, a key feature for its spectral properties.[1] This delocalized cationic nature necessitates a counterion, in this case, chloride (Cl⁻), to maintain charge neutrality.

The chemical structure of CY5.5-COOH is formally named 6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoic acid chloride.[1]

The Engine of Fluorescence: The Polymethine Chain and π-π* Transitions

The fluorescence of CY5.5-COOH originates from the extensive system of conjugated double bonds within its polymethine chain. This chain acts as a "quantum wire," where the π-electrons are not localized to individual atoms but are delocalized across the entire length of the chain between the two nitrogen atoms.[2]

The absorption of a photon with the appropriate energy excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[3] This is known as a π-π* transition. The energy required for this transition, and thus the wavelength of maximum absorption, is determined by the length of the polymethine chain. For CY5.5, with its pentamethine bridge, this absorption occurs in the near-infrared region of the spectrum.[3]

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) via the emission of a photon. This emitted photon has a lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. The entire process of absorption, relaxation, and emission is cyclical and can be repeated many times before the molecule undergoes photobleaching.

Quantitative Photophysical Properties

The performance of a fluorophore is defined by several key quantitative parameters. The following table summarizes the typical photophysical properties of CY5.5-COOH.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~673-684 nm | [4][5] |

| Emission Maximum (λem) | ~694-710 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M-1cm-1 | [4][5] |

| Fluorescence Quantum Yield (ΦF) | ~0.2 - 0.28 | [4][5] |

| Fluorescence Lifetime (τ) | ~1.0 ns | [7] |

Factors Influencing Fluorescence

The fluorescence of CY5.5-COOH is not static and can be influenced by its local environment. Understanding these factors is critical for the design of robust and reliable imaging agents.

Solvent Polarity

The polarity of the solvent can affect the photophysical properties of cyanine dyes. In polar solvents like methanol, the interaction between the dye and the solvent is strong, which can lead to solvation effects that do not significantly alter the absorption and emission maxima.[8][9] However, in less polar solvents, the influence of the counterion becomes more pronounced, which can lead to changes in the electronic state and spectral properties.[8][9]

pH

Cyanine dyes, including CY5.5, generally exhibit fluorescence that is insensitive to pH over a broad range. This stability makes them reliable reporters in biological systems where pH can vary.

Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity. For CY5.5-COOH, several quenching mechanisms are relevant:

-

Self-Quenching (Aggregation): At high concentrations, CY5.5-COOH molecules can form non-fluorescent aggregates (H-aggregates) due to hydrophobic interactions. This is a common issue that needs to be managed in labeling and imaging experiments.

-

Förster Resonance Energy Transfer (FRET): CY5.5 can act as a FRET acceptor when in close proximity to a suitable donor fluorophore. This property is widely exploited in designing biosensors.

-

Photo-induced Electron Transfer (PeT): Quenching can occur through electron transfer with certain molecules in the environment.

-

Intersystem Crossing (ISC) and Triplet State Formation: As depicted in the Jablonski diagram, the excited singlet state can transition to a long-lived, non-fluorescent triplet state. This triplet state can react with molecular oxygen to produce reactive oxygen species, which can lead to photobleaching.

Role of the Carboxylic Acid and Chloride Counterion

The carboxylic acid group is primarily for conjugation and does not directly participate in the fluorescence mechanism. However, its presence can influence the dye's solubility and aggregation properties.

The chloride counterion is present to balance the positive charge of the cyanine dye. In polar, aqueous environments, the dye and its counterion are typically well-solvated and exist as separate ions. In less polar environments, they can form a tighter ion pair, which can influence the dye's photophysical properties.[10][11][12] The choice of counterion can modulate the brightness and photostability of cyanine dyes, particularly in non-aqueous media.[10]

Experimental Protocols

Measurement of Fluorescence Spectra

-

Sample Preparation: Prepare a dilute solution of CY5.5-COOH in a suitable solvent (e.g., phosphate-buffered saline, PBS, or an organic solvent like DMSO or methanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

-

Instrumentation: Use a calibrated spectrofluorometer.

-

Excitation: Set the excitation wavelength to the absorption maximum of CY5.5-COOH (e.g., 675 nm).

-

Emission Scan: Scan the emission spectrum over a range that includes the expected emission maximum (e.g., 680-800 nm).

-

Correction: Correct the raw emission spectrum for the wavelength-dependent sensitivity of the detector and other instrumental artifacts.

Determination of Fluorescence Quantum Yield (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission spectra that overlap with CY5.5-COOH (e.g., IR-26 dye).[13]

-

Absorbance Measurement: Measure the absorbance of both the CY5.5-COOH solution and the standard solution at the chosen excitation wavelength. Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1.[14]

-

Fluorescence Measurement: Record the corrected, integrated fluorescence emission spectra of both the CY5.5-COOH solutions and the standard solutions under identical instrumental conditions (excitation wavelength, slit widths).

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (nX2 / nST2)

where ΦST is the quantum yield of the standard, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the respective solvents.[14]

Conclusion

This compound is a powerful near-infrared fluorophore whose utility is grounded in the photophysical properties of its polymethine core. A thorough understanding of its fluorescence mechanism, quantitative characteristics, and environmental sensitivities is paramount for its effective application in research and development. By carefully considering the principles outlined in this guide, scientists can optimize the design of CY5.5-based probes and enhance the reliability and quantitative power of their fluorescence-based assays.

References

- 1. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyanine 5.5 carboxylic acid (A270153) | Antibodies.com [antibodies.com]

- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal Structures and Optical Properties of Cyanine Dyes Depending on Various Counter Anions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Counter Anion Effect on the Photophysical Properties of Emissive Indolizine-Cyanine Dyes in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Counterion Pairing Effects on a Flavylium Heptamethine Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Near-infrared fluorescence imaging in the largely unexplored window of 900-1,000 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.horiba.com [static.horiba.com]

An In-depth Technical Guide to CY5.5-COOH Chloride for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye, CY5.5-COOH chloride, a valuable tool in bioimaging and diagnostic research. This document outlines its core properties, experimental applications, and essential protocols to facilitate its effective use in laboratory settings.

Core Properties and Data

This compound, identified by CAS number 2410537-32-3 , is a cyanine (B1664457) dye with a carboxylic acid functional group. This non-activated form of the dye is a versatile starting material for bioconjugation, enabling the labeling of a wide array of biomolecules for visualization in complex biological systems. Its fluorescence in the NIR spectrum is particularly advantageous for in vivo imaging, as it minimizes interference from tissue autofluorescence and allows for deeper tissue penetration.

For clarity and comparative ease, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2410537-32-3 | [1] |

| Molecular Formula | C₄₀H₄₃ClN₂O₂ | [1] |

| Molecular Weight | 619.23 g/mol | [1] |

| Excitation Maximum (λex) | ~673-684 nm | [2] |

| Emission Maximum (λem) | ~707-710 nm | [2] |

| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | [2] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [2] |

| Appearance | Dark blue powder | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); poorly soluble in water | [2][3] |

Experimental Protocols and Applications

This compound is a versatile dye for a range of applications, primarily centered on fluorescent labeling for imaging and tracking.

Biomolecule Conjugation via EDC/NHS Chemistry

The carboxylic acid group of this compound allows for its covalent attachment to primary amines on biomolecules such as proteins, peptides, and antibodies. This is typically achieved through a two-step reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

Detailed Protocol for Protein Labeling:

This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, MES, HEPES)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 2-Mercaptoethanol

-

Desalting column (e.g., Sephadex G-25)

-

Anhydrous DMSO or DMF

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare stock solutions of EDC and Sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

-

Activation of this compound:

-

Conjugation to the Protein:

-

Adjust the pH of the activated dye solution to 7.2-7.5 by adding Coupling Buffer.

-

Immediately add the activated this compound solution to the protein solution. The molar ratio of dye to protein should be optimized to achieve the desired degree of labeling without compromising protein function.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

(Optional) Quench any remaining EDC with 2-mercaptoethanol.[4]

-

Purify the CY5.5-labeled protein conjugate from excess dye and reaction byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

The logical flow of this conjugation process is illustrated in the diagram below.

References

CY5.5-COOH Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for CY5.5-COOH chloride, a widely used near-infrared fluorescent dye. Understanding the stability profile of this reagent is critical for ensuring the accuracy, reproducibility, and reliability of experimental results in various applications, including bioimaging and drug development.

Introduction to this compound

This compound, also known as Cyanine (B1664457) 5.5 carboxylic acid, is a fluorescent dye characterized by its excellent spectral properties in the near-infrared (NIR) region.[1][2] Its narrow absorption spectrum, high sensitivity, and good stability make it a valuable tool for a range of biological applications.[1][2][3] The carboxylic acid group allows for the covalent labeling of biomolecules containing primary amine groups through the formation of stable amide bonds, typically after activation to an N-hydroxysuccinimide (NHS) ester.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to appreciating its stability characteristics.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₄₃ClN₂O₂ | [4][5] |

| Molecular Weight | 619.23 g/mol | [4] |

| Excitation Maximum | ~673-675 nm | [5] |

| Emission Maximum | ~694-710 nm | [1] |

| Fluorescence Quantum Yield | ~0.2 | [5][6] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM); limited aqueous solubility | [1][5] |

Stability of this compound

The stability of this compound is influenced by several factors, including temperature, light, and pH. While generally considered stable, proper handling and storage are crucial to prevent degradation and ensure optimal performance.[1][2]

Thermal Stability

Temperature is a critical factor in the long-term stability of this compound.

-

Solid Form: When stored as a solid, the compound is most stable at low temperatures.

-

In Solution: Stock solutions of CY5.5-COOH in anhydrous organic solvents like DMSO are also best stored at low temperatures to minimize degradation.

Photostability

Like most cyanine dyes, CY5.5-COOH is susceptible to photobleaching upon prolonged exposure to light. This process involves the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence. The polymethine chain of cyanine dyes is particularly prone to photo-oxidation.

To mitigate photobleaching during imaging experiments, it is advisable to:

-

Minimize the exposure time and intensity of the excitation light source.

-

Use antifade reagents when appropriate for the experimental setup.

-

Employ oxygen scavenging systems.[7]

The following diagram illustrates the general concept of photobleaching.

Caption: Simplified Jablonski diagram illustrating the photobleaching process of a fluorophore.

pH Stability

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity and performance of this compound.

| Form | Recommended Storage Temperature | Storage Duration | Additional Recommendations |

| Solid (Powder) | -20°C | Up to 24 months | Store in a dry, dark place. Desiccate to protect from moisture.[6][8] |

| Stock Solution (in anhydrous DMSO or DMF) | -20°C or -80°C | Up to 1 month at -20°C; Up to 6 months at -80°C | Protect from light.[9] Aliquot to avoid repeated freeze-thaw cycles. Ensure the solvent is anhydrous to prevent hydrolysis. |

The following diagram outlines the recommended workflow for handling and storing this compound.

Caption: Recommended workflow for the handling and storage of this compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly after prolonged storage or when troubleshooting unexpected experimental results, its stability can be assessed using the following protocols.

UV-Visible Spectroscopy for Concentration and Purity

Objective: To determine the concentration and assess the spectral purity of a this compound solution.

Methodology:

-

Preparation of Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., DMSO or methanol). The concentration should be such that the absorbance at the λmax is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Spectrophotometer Setup: Use a calibrated UV-Visible spectrophotometer. Set the wavelength range to scan from approximately 500 nm to 800 nm.

-

Measurement:

-

Use the same solvent as a blank to zero the instrument.

-

Measure the absorbance spectrum of the this compound solution.

-

-

Data Analysis:

-

Identify the absorbance maximum (λmax).

-

Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, ε is the molar extinction coefficient (for Cy5.5, this is approximately 209,000 M⁻¹cm⁻¹ in methanol[5]), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

Examine the shape of the spectrum. The presence of significant shoulders or additional peaks may indicate the presence of aggregates or degradation products.

-

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To quantitatively assess the purity of this compound and detect the presence of degradation products.

Methodology:

-

HPLC System: A reverse-phase HPLC system with a C18 column and a UV-Visible or fluorescence detector is suitable.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA, e.g., 0.1%), is commonly used. The exact gradient will need to be optimized.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

-

Injection and Elution: Inject the sample onto the column and run the gradient elution.

-

Detection: Monitor the elution profile at the absorbance maximum of CY5.5-COOH (around 675 nm).

-

Data Analysis:

-

The purity is determined by the relative area of the main peak corresponding to intact this compound.

-

The appearance of new peaks over time, especially in samples subjected to stress conditions (e.g., elevated temperature or light exposure), indicates degradation.

-

The following diagram illustrates a general workflow for assessing the stability of this compound.

Caption: General experimental workflow for assessing the stability of this compound.

Conclusion

This compound is a robust and highly useful near-infrared fluorescent dye. However, its stability is not absolute and is dependent on proper handling and storage. By adhering to the recommended storage conditions of -20°C in a dark, dry environment, and by minimizing exposure to light, researchers can ensure the long-term integrity and performance of this valuable reagent. For critical applications, periodic stability assessment using techniques such as UV-Visible spectroscopy and HPLC is recommended to guarantee the quality of the dye and the reliability of the resulting experimental data.

References

- 1. Structure and properties of CY5.5-COOH Cyanine5.5-carboxylate - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Cy5.5-cooh | C40H43ClN2O2 | CID 138112605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. omichem.com [omichem.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Near-Infrared (NIR) Properties of CY5.5-COOH Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core near-infrared (NIR) properties of CY5.5-COOH chloride, a fluorescent dye of significant interest in biomedical research and drug development. This document details its photophysical characteristics, provides methodologies for key experiments, and illustrates relevant concepts and workflows.

Core Near-Infrared Properties

This compound is a member of the cyanine (B1664457) dye family, renowned for its strong light absorption and intense fluorescence in the near-infrared spectrum.[1] This region (typically 650-900 nm) is highly advantageous for biological imaging due to reduced tissue autofluorescence and deeper photon penetration.[2] The key spectral properties of this compound and its analogs are summarized below.

Quantitative Data Summary

| Property | Value | Solvent/Conditions | Source(s) |

| Absorption Maximum (λabs) | 675 - 684 nm | Organic solvents (e.g., DMSO, DMF, Methanol) | [3][4] |

| Emission Maximum (λem) | 691 - 710 nm | Organic solvents (e.g., DMSO, DMF, Methanol) | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~198,000 - 250,000 M-1cm-1 | Not specified | [4][6][7] |

| Fluorescence Quantum Yield (Φf) | ~0.2 | Not specified | [6][8] |

| Solubility | Readily soluble in organic solvents like DMSO, DMF, and methanol; limited aqueous solubility.[3][4][9] | - | [3][4][9] |

| Chemical Reactivity | The carboxylic acid group allows for covalent conjugation to primary amines and hydroxyl groups.[3] | - | [3] |

Note: The exact spectral properties can vary slightly depending on the solvent, pH, and conjugation state of the dye.

Key Applications in Research and Drug Development

The favorable NIR properties of this compound make it a valuable tool for a variety of applications:

-

In Vivo Imaging: Its emission in the NIR window allows for deep-tissue imaging in animal models, making it suitable for tracking drug delivery vehicles, monitoring disease progression, and assessing therapeutic response.[5][10]

-

Targeted Probes: The carboxylic acid handle can be readily conjugated to targeting ligands such as antibodies, peptides (e.g., RGD), or small molecules. This enables the development of probes that specifically accumulate in tumors or other sites of disease, enhancing imaging contrast and enabling targeted therapy.

-

Fluorescent Labeling: It is widely used as a fluorescent label for proteins, nucleic acids, and other biomolecules for use in techniques like flow cytometry and fluorescence microscopy.[3]

Experimental Protocols

The following sections detail generalized experimental protocols for characterizing the near-infrared properties of this compound.

Measurement of Absorbance and Emission Spectra

This protocol outlines the steps to determine the maximum absorption (λabs) and emission (λem) wavelengths.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, ethanol)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mg/mL in DMSO).

-

Working Solution Preparation: Dilute the stock solution to a concentration that yields a maximum absorbance between 0.05 and 0.1 to prevent inner filter effects.[11]

-

Absorbance Measurement:

-

Use a cuvette filled with the pure solvent to blank the spectrophotometer.

-

Replace the blank with the cuvette containing the dye solution.

-

Scan the absorbance across a relevant wavelength range (e.g., 500-800 nm).

-

Record the wavelength of maximum absorbance (λabs).[11]

-

-

Emission Measurement:

-

Set the excitation wavelength of the fluorometer to the determined λabs.

-

Scan the emission wavelengths, starting at a wavelength 10-15 nm higher than the excitation wavelength to avoid Rayleigh scatter.[12]

-

Record the wavelength of maximum fluorescence emission (λem).

-

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength and is determined using the Beer-Lambert law (A = εcl).

Procedure:

-

Prepare a series of dilutions of this compound with known concentrations in the chosen solvent.

-

Measure the absorbance of each solution at the λabs as described above.

-

Plot a graph of absorbance versus concentration (in mol/L).

-

The slope of the resulting linear fit is the molar extinction coefficient (ε) in M-1cm-1 (assuming a 1 cm path length).

Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method, comparing the sample to a standard with a known quantum yield, is commonly used.[13]

Materials:

-

This compound solution

-

A suitable NIR standard with a known quantum yield (e.g., IR-125 or another well-characterized dye)

-

Spectroscopic grade solvent

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-